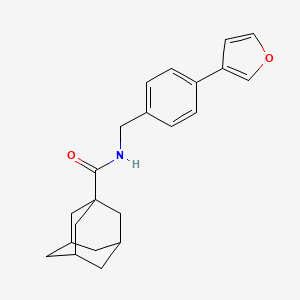

![molecular formula C21H28N6O2 B2947298 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione CAS No. 878421-85-3](/img/no-structure.png)

1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione, also known as SCH-23390, is a selective D1 dopamine receptor antagonist. It was first synthesized in the 1970s and has since been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes.

Scientific Research Applications

Pharmacology: Anticonvulsant and Antinociceptive Properties

This compound has been studied for its potential anticonvulsant and antinociceptive activities. The structure of the compound suggests that it could interact with neural receptors or ion channels involved in pain perception and seizure activity. Research indicates that derivatives of this compound may have therapeutic applications in the treatment of epilepsy and pain management .

Neuroscience: Neuroprotective Effects

In neuroscience, the compound’s derivatives are being explored for their neuroprotective effects. These effects could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where the protection of neurons is crucial for slowing disease progression .

Biochemistry: Enzyme Inhibition

The biochemical properties of this compound make it a candidate for enzyme inhibition studies. It could serve as a lead compound for the development of new inhibitors that target specific enzymes involved in disease processes, potentially leading to novel treatments for various metabolic disorders .

Molecular Biology: DNA Interaction

In molecular biology, the compound’s interaction with DNA is of interest. It could be used to study DNA binding and the effects of such interactions on gene expression. This application is particularly relevant in cancer research, where DNA-binding compounds can play a role in the regulation of oncogenes and tumor suppressor genes .

Medicinal Chemistry: Drug Design and Synthesis

The compound’s structure is useful in medicinal chemistry for drug design and synthesis. Its piperazine moiety is a common feature in many pharmaceuticals, and modifications to this core structure can lead to the development of new drugs with improved efficacy and reduced side effects .

Corrosion Inhibition: Industrial Application

Beyond biomedical applications, this compound has been evaluated for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. This has implications for industrial processes where corrosion resistance is critical to maintaining the integrity of machinery and infrastructure .

properties

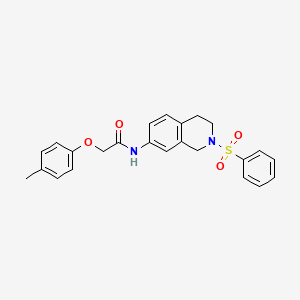

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione involves the condensation of 1,3-dimethyluric acid with 4-phenylpiperazine followed by alkylation with 2-bromo-2-methylpropane and subsequent cyclization to form the final product.", "Starting Materials": [ "1,3-dimethyluric acid", "4-phenylpiperazine", "2-bromo-2-methylpropane" ], "Reaction": [ "Step 1: Condensation of 1,3-dimethyluric acid with 4-phenylpiperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 1,3-dimethyl-8-(4-phenylpiperazin-1-yl)uric acid.", "Step 2: Alkylation of the intermediate with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate to form the corresponding alkylated product.", "Step 3: Cyclization of the alkylated product in the presence of a Lewis acid such as zinc chloride to form the final product, 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione." ] } | |

CAS RN |

878421-85-3 |

Product Name |

1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione |

Molecular Formula |

C21H28N6O2 |

Molecular Weight |

396.495 |

IUPAC Name |

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione |

InChI |

InChI=1S/C21H28N6O2/c1-15(2)27-17(22-19-18(27)20(28)24(4)21(29)23(19)3)14-25-10-12-26(13-11-25)16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3 |

InChI Key |

FLGGFXNZFAMHSF-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2947216.png)

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

![1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione](/img/structure/B2947220.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2947226.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)

![3-Chloro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2947236.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2947237.png)